
4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile" is a pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Pyridine derivatives are known for their structural versatility and reactivity, which make them valuable intermediates in organic synthesis .
Synthesis Analysis
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of pyridine derivatives. The crystal structure analysis provides detailed information about the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For example, the structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile was elucidated using single-crystal X-ray diffraction, revealing the coplanarity of the pyrazole, pyridine, and pyran rings .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are influenced by the substituents on the pyridine ring and the reaction conditions. For instance, the study of the nucleophilic substitution reactions of aryl bis(4-methoxyphenyl) phosphates with pyridines in acetonitrile showed that the basicity of the leaving group and the nucleophile can significantly affect the reaction mechanism, ranging from a concerted process to a stepwise process with rate-limiting formation of an intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as their optical properties, can be investigated using various spectroscopic techniques. UV-vis absorption and fluorescence spectroscopy are commonly used to study the electronic transitions and optical behavior of these compounds. For example, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, and the effects of solvents on the emission spectra were investigated . Similarly, the absorption spectra of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile were recorded in different solvents, temperatures, and pH values to understand the solvent effects on the absorption spectra .
科学的研究の応用
Synthesis and Antibacterial Activity
- Researchers Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives, including compounds similar to 4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile, and evaluated their antimicrobial activity against various bacteria. Their findings suggest potential applications in combating bacterial infections (Bogdanowicz et al., 2013).
Spectroscopic Analysis
- A study by Cetina et al. (2010) analyzed the structural features of pyridine derivatives, including those similar to our compound of interest, using IR and electronic spectroscopy. The research provides insights into the optical properties of these compounds (Cetina et al., 2010).
Ether Cleavage in Pyridines
- Junek et al. (1985) investigated the ether cleavage of diamino-methoxy-pyridine-carbonitriles, which are structurally related to our compound, leading to various pyridone derivatives. This research could inform synthetic chemistry applications (Junek et al., 1985).
Inhibitors of SARS CoV-2 RdRp
- Venkateshan et al. (2020) studied azafluorene derivatives structurally related to 4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile for their potential as inhibitors of SARS CoV-2 RdRp, suggesting its relevance in antiviral research (Venkateshan et al., 2020).
Crystal Structure Determination
- Moustafa et al. (2007) synthesized and determined the crystal structures of related pyridine-3-carbonitrile compounds, providing important information for the understanding of their molecular configuration and potential applications (Moustafa et al., 2007).
特性
IUPAC Name |
4-methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-17-10-3-5-11(6-4-10)19-14-12(9-15)13(18-2)7-8-16-14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPLMEDDKHWEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(4-methoxyphenoxy)pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B2504903.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504905.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2504908.png)
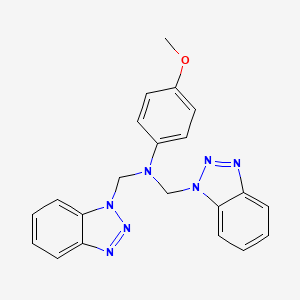
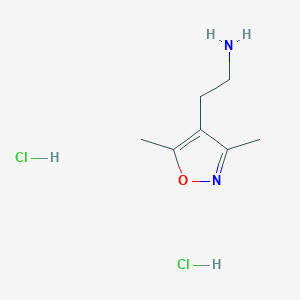
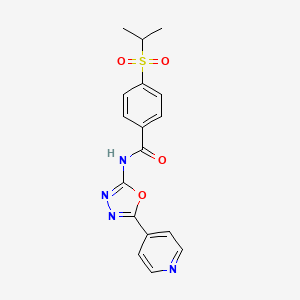
![Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2504912.png)
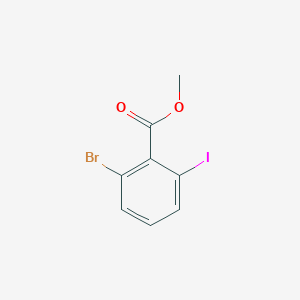
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)
![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)
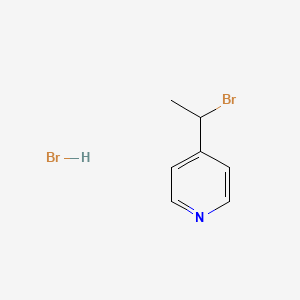
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)